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Compound of Interest

Compound Name: 6-Amino-4-iodo-1H-indazole

Cat. No.: B1326378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Amino-4-iodo-
1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

The indazole scaffold is a privileged structure known to interact with various biological targets,

and its derivatives are actively investigated as potent therapeutic agents, particularly as kinase

inhibitors.[1][2][3][4][5] This document outlines a plausible synthetic pathway, detailed

experimental protocols for key transformations, and expected characterization data.

Synthetic Strategy
The synthesis of 6-Amino-4-iodo-1H-indazole is most effectively approached through a three-

step sequence starting from the commercially available 6-nitro-1H-indazole. The proposed

synthetic route involves:

Nitration: Introduction of a nitro group at the 6-position of the indazole ring.

Regioselective Iodination: Introduction of an iodine atom at the 4-position of 6-nitro-1H-

indazole.

Reduction: Conversion of the nitro group to the target amino functionality.
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6-Nitro-1H-indazole

Step 1: Iodination

4-Iodo-6-nitro-1H-indazole

Step 2: Reduction

6-Amino-4-iodo-1H-indazole
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Caption: Proposed synthetic workflow for 6-Amino-4-iodo-1H-indazole.

Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.

Safety precautions should be observed, and all reactions should be performed in a well-

ventilated fume hood.

Step 1: Synthesis of 6-Nitro-1H-indazole (Starting
Material)
While 6-nitro-1H-indazole is commercially available, it can also be synthesized from 2-ethyl-5-

nitroaniline.[6]

Reaction Scheme:
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Protocol:

A solution of 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in glacial acetic acid (40 mL) is cooled

to 0°C. A solution of sodium nitrite (424 mg, 6.14 mmol) in water (1 mL) is added at once. The

reaction mixture is stirred for 15 minutes at 25°C. After 3 hours, any residual solid is removed

by filtration, and the filtrate is allowed to stand at room temperature for 3 days. The solution is

then concentrated under vacuum, and the residue is diluted with water (2 mL) and stirred

vigorously. The solid product is collected by filtration, washed with cold water, and purified by

flash chromatography (hexane/ethyl acetate, 4:1) to yield 3-methyl-6-nitro-1H-indazole.[6]

Table 1: Quantitative Data for the Synthesis of 3-methyl-6-nitro-1H-indazole[6]

Parameter Value

Starting Material 2-ethyl-5-nitroaniline

Key Reagents Sodium nitrite, Acetic acid

Product 3-methyl-6-nitro-1H-indazole

Yield 40.5%

Appearance Solid

Step 2: Synthesis of 4-Iodo-6-nitro-1H-indazole
The regioselective iodination at the C4 position of 6-nitro-1H-indazole is a critical step. While

direct C4 iodination of indazoles is not widely reported, with electrophilic substitution typically

favoring the C3 position,[7] a plausible approach involves direct iodination under specific

conditions that may favor the desired isomer. It is important to note that the following protocol is

a general method for indazole iodination and may require optimization for regioselectivity.

Reaction Scheme:

Protocol:

To a solution of 6-nitro-1H-indazole (1.0 equivalent) in anhydrous N,N-dimethylformamide

(DMF), molecular iodine (I₂) (2.0 equivalents) is added, followed by the portion-wise addition of

potassium hydroxide (KOH) (4.0 equivalents). The reaction mixture is stirred at room
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temperature for 1-3 hours, with progress monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium

thiosulfate. The product is extracted with ethyl acetate, and the combined organic layers are

washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under

reduced pressure. The crude product is then purified by column chromatography to isolate the

4-iodo-6-nitro-1H-indazole isomer.

Table 2: Predicted Quantitative Data for the Synthesis of 4-Iodo-6-nitro-1H-indazole

Parameter Predicted Value

Starting Material 6-nitro-1H-indazole

Key Reagents Iodine, Potassium hydroxide

Product 4-Iodo-6-nitro-1H-indazole

Yield Moderate (Requires optimization)

Purity >95% after chromatography

Appearance Yellow solid

Step 3: Synthesis of 6-Amino-4-iodo-1H-indazole
The final step involves the reduction of the nitro group of 4-iodo-6-nitro-1H-indazole to the

corresponding amine. This transformation can be effectively achieved using reducing agents

such as iron powder in the presence of an acid or tin(II) chloride.[8][9][10]

Reaction Scheme:

Protocol using Iron Powder:

4-Iodo-6-nitro-1H-indazole (1.0 equivalent) is dissolved in a mixture of ethanol and a saturated

aqueous solution of ammonium chloride. Iron powder (5.0 equivalents) is added, and the

mixture is heated to reflux for 2-6 hours. The reaction is monitored by TLC. Upon completion,

the hot solution is filtered through Celite to remove the iron salts. The filtrate is concentrated,

and the residue is partitioned between ethyl acetate and water. The organic layer is washed
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with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

Purification is achieved by column chromatography or recrystallization.[8][9]

Protocol using Tin(II) Chloride:

To a solution of 4-iodo-6-nitro-1H-indazole (1.0 equivalent) in ethanol, a solution of tin(II)

chloride (SnCl₂) (3.0 equivalents) in concentrated hydrochloric acid is added. The mixture is

stirred at room temperature or with gentle heating. After the reaction is complete, the mixture is

carefully basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

The organic layer is dried, concentrated, and the product purified as described above.[8][9]

Table 3: Predicted Quantitative Data for the Synthesis of 6-Amino-4-iodo-1H-indazole

Parameter Predicted Value

Starting Material 4-Iodo-6-nitro-1H-indazole

Key Reagents
Iron powder, Ammonium chloride or Tin(II)

chloride, HCl

Product 6-Amino-4-iodo-1H-indazole

Yield High

Purity >98% after purification

Appearance Off-white to light brown solid

Characterization Data
The structural confirmation of the synthesized compounds relies on spectroscopic analysis.

The following tables summarize the expected NMR and mass spectrometry data for the key

intermediate and the final product, based on data from analogous compounds.

Table 4: Predicted Spectroscopic Data for 4-Iodo-6-nitro-1H-indazole
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Technique Expected Data

¹H NMR (DMSO-d₆)
δ (ppm): ~13.5 (br s, 1H, NH), ~8.5 (s, 1H, H-5),

~8.2 (s, 1H, H-7), ~8.0 (s, 1H, H-3)

¹³C NMR (DMSO-d₆)
δ (ppm): ~148 (C-6), ~142 (C-7a), ~135 (C-3),

~125 (C-5), ~120 (C-3a), ~115 (C-7), ~90 (C-4)

Mass Spec. (ESI+) m/z: [M+H]⁺ calculated for C₇H₄IN₃O₂: 289.94

Table 5: Predicted Spectroscopic Data for 6-Amino-4-iodo-1H-indazole

Technique Expected Data

¹H NMR (DMSO-d₆)

δ (ppm): ~12.5 (br s, 1H, NH), ~7.8 (s, 1H, H-3),

~7.2 (s, 1H, H-5), ~6.8 (s, 1H, H-7), ~5.5 (br s,

2H, NH₂)

¹³C NMR (DMSO-d₆)
δ (ppm): ~150 (C-6), ~140 (C-7a), ~130 (C-3),

~118 (C-3a), ~110 (C-5), ~100 (C-7), ~85 (C-4)

Mass Spec. (ESI+) m/z: [M+H]⁺ calculated for C₇H₆IN₃: 259.97

Signaling Pathways and Biological Relevance
Indazole derivatives are widely recognized for their potential as kinase inhibitors, which are

crucial in cancer therapy.[1][2][3][4][5] The 6-amino-4-iodo-1H-indazole scaffold provides a

versatile platform for the development of such inhibitors. The amino group at the 6-position can

be further functionalized to interact with key residues in the ATP-binding pocket of various

kinases, while the iodine atom at the 4-position can be utilized for further structural

modifications via cross-coupling reactions to enhance potency and selectivity.
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Kinase Signaling Cascade

Receptor Tyrosine Kinase (RTK) RAS RAF MEK ERK Cell Proliferation,
Survival, Differentiation

6-Amino-4-iodo-1H-indazole
Derivative

Inhibition

Click to download full resolution via product page

Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway by 6-Amino-4-iodo-1H-
indazole derivatives.

This guide provides a foundational framework for the synthesis of 6-Amino-4-iodo-1H-
indazole. Researchers are encouraged to optimize the described procedures and conduct

thorough characterization to ensure the identity and purity of the synthesized compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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